CID 69763708

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

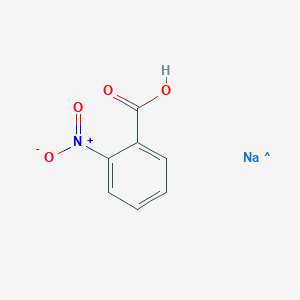

2-Nitrobenzoic acid sodium salt is an organic compound derived from 2-nitrobenzoic acid. It is commonly used in various chemical and industrial applications due to its unique properties. The compound consists of a sodium ion bonded to the carboxylate group of 2-nitrobenzoic acid, which features a nitro group in the ortho position relative to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrobenzoic acid sodium salt is typically synthesized by neutralizing 2-nitrobenzoic acid with a sodium hydroxide solution. The reaction is as follows:

C7H5NO4+NaOH→C7H4NO4Na+H2O

This reaction is carried out in an aqueous medium, and the resulting solution is evaporated to obtain the sodium salt in solid form.

Industrial Production Methods: Industrial production of 2-nitrobenzoic acid sodium salt involves the large-scale neutralization of 2-nitrobenzoic acid with sodium hydroxide. The process is optimized to ensure high yield and purity, often involving recrystallization steps to remove impurities.

Types of Reactions:

Reduction: The nitro group in 2-nitrobenzoic acid sodium salt can be reduced to an amine group, forming 2-aminobenzoic acid sodium salt.

Substitution: The nitro group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

Hydrolysis: The ester derivatives of 2-nitrobenzoic acid sodium salt can be hydrolyzed to yield the parent acid and alcohol.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester derivatives.

Major Products:

Reduction: 2-Aminobenzoic acid sodium salt.

Substitution: Various substituted benzoic acid sodium salts.

Hydrolysis: 2-Nitrobenzoic acid and corresponding alcohol.

Scientific Research Applications

2-Nitrobenzoic acid sodium salt is utilized in several scientific research fields:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of amine derivatives.

Biology: It is used as a growth supplement for certain bacterial strains, such as Pseudomonas fluorescens.

Medicine: The compound is investigated for its potential use in drug synthesis and as an intermediate in pharmaceutical manufacturing.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrobenzoic acid sodium salt involves its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the carboxylate group can form salts and esters. These properties make it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

3-Nitrobenzoic Acid Sodium Salt: Similar structure but with the nitro group in the meta position.

4-Nitrobenzoic Acid Sodium Salt: Nitro group in the para position.

Benzoic Acid Sodium Salt: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 2-Nitrobenzoic acid sodium salt is unique due to the ortho positioning of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positioning allows for specific interactions and transformations that are not as readily achievable with the meta or para isomers.

Properties

Molecular Formula |

C7H5NNaO4 |

|---|---|

Molecular Weight |

190.11 g/mol |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10); |

InChI Key |

BTQXSWOXYCXQOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.